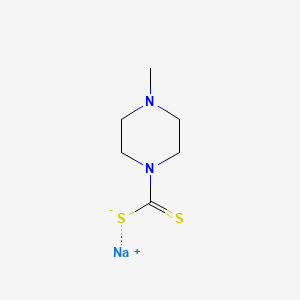

sodium 4-methylpiperazine-1-carbodithioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-methylpiperazine-1-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S2.Na/c1-7-2-4-8(5-3-7)6(9)10;/h2-5H2,1H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKVEDOCKBMPHK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N2NaS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205757 | |

| Record name | 1-Piperazinecarbodithioic acid, 4-methyl-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5712-49-2 | |

| Record name | 1-Piperazinecarbodithioic acid, 4-methyl-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005712492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazinecarbodithioic acid, 4-methyl-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Sodium 4-Methylpiperazine-1-carbodithioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium 4-methylpiperazine-1-carbodithioate, a dithiocarbamate salt with potential applications in medicinal chemistry and materials science. This document details a plausible synthetic protocol and outlines the expected analytical characterization based on data from closely related analogs.

Synthesis

The synthesis of this compound is typically achieved through the reaction of 1-methylpiperazine with carbon disulfide in the presence of a strong base, such as sodium hydroxide. This nucleophilic addition reaction is a common and effective method for the preparation of dithiocarbamate salts.

Experimental Protocol

Materials:

-

1-Methylpiperazine (C₅H₁₂N₂)

-

Carbon Disulfide (CS₂)

-

Sodium Hydroxide (NaOH)

-

Ethanol (C₂H₅OH)

-

Diethyl ether ((C₂H₅)₂O)

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in ethanol with cooling in an ice bath.

-

To this cooled solution, add one molar equivalent of 1-methylpiperazine with continuous stirring.

-

Slowly add one molar equivalent of carbon disulfide dropwise to the reaction mixture, ensuring the temperature is maintained at or below 10°C.

-

After the complete addition of carbon disulfide, continue stirring the reaction mixture in the ice bath for a designated period, typically 2-4 hours, to ensure the completion of the reaction.

-

The resulting precipitate of this compound is then collected by filtration.

-

The collected solid is washed with cold diethyl ether to remove any unreacted starting materials.

-

The final product is dried under vacuum to yield a stable powder.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are conducted using various spectroscopic and thermal analysis techniques. The following data is based on expected values derived from analogous compounds, such as sodium morpholine-4-carbodithioate.[1]

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

IR spectroscopy is a crucial technique for identifying the functional groups present in the molecule. The characteristic vibrational frequencies provide evidence for the formation of the dithiocarbamate moiety.

Table 1: Expected Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1480 - 1500 | ν(C-N) thioureide band |

| ~1050 - 1100 | ν(C=S) |

| ~950 - 1000 | ν(C-S) |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the compound by providing information about the hydrogen and carbon environments within the molecule. The spectra are typically recorded in a suitable deuterated solvent, such as D₂O.

Table 2: Expected ¹H NMR Spectroscopy Data (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | Triplet | 4H | -N-CH₂- (adjacent to CS₂) |

| ~2.5 - 2.7 | Triplet | 4H | -N-CH₂- (adjacent to CH₃) |

| ~2.3 | Singlet | 3H | -CH₃ |

Table 3: Expected ¹³C NMR Spectroscopy Data (in D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~210 | -CS₂⁻ |

| ~55 | -N-CH₂- |

| ~52 | -N-CH₂- |

| ~45 | -CH₃ |

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and decomposition profile of the compound.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. This analysis helps to determine the decomposition temperature and the nature of the decomposition products. For dithiocarbamate salts, the decomposition often occurs in multiple steps.

Differential Scanning Calorimetry (DSC):

DSC measures the heat flow into or out of a sample as it is heated or cooled. This provides information on thermal transitions such as melting, crystallization, and decomposition. The DSC thermogram would be expected to show an endothermic peak corresponding to the melting point of the compound, followed by exothermic peaks indicating decomposition.

Table 4: Expected Thermal Analysis Data

| Analysis Technique | Observation |

| TGA | Onset of decomposition in the range of 200-300°C with distinct weight loss steps. |

| DSC | A sharp endothermic peak indicating the melting point, followed by exothermic decomposition peaks. |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A flowchart of the synthesis of this compound.

Structural Relationship

The following diagram illustrates the relationship between the starting materials and the final product.

Caption: Reactants leading to the formation of the target compound.

References

Sodium 4-Methylpiperazine-1-carbodithioate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-methylpiperazine-1-carbodithioate is a dithiocarbamate compound featuring a piperazine moiety. Dithiocarbamates are a class of organosulfur compounds with a wide range of applications, including as pesticides, vulcanization accelerators, and, notably, as ligands in coordination chemistry and as biologically active agents. The presence of the 4-methylpiperazine group can influence the compound's solubility, lipophilicity, and biological activity, making it a subject of interest in medicinal chemistry and drug development. This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological significance of this compound, based on available scientific literature and data from analogous compounds.

Chemical Properties and Data

While specific experimental data for this compound is not extensively available in the public domain, its properties can be reliably predicted based on the well-established chemistry of dithiocarbamates and piperazine derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5712-49-2 | [1][2] |

| Molecular Formula | C6H11N2NaS2 | [1] |

| Molecular Weight | 198.28 g/mol | Calculated |

| Appearance | White to pale yellow solid (Predicted) | Analogy to similar dithiocarbamate salts[3] |

| Melting Point | >300 °C (Predicted) | Analogy to sodium morpholine-4-carbodithioate[3] |

| Solubility | Soluble in water and polar organic solvents like ethanol and DMSO (Predicted) | General property of sodium dithiocarbamates |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| FT-IR (ν, cm⁻¹) | ~1480-1500 (C-N stretching, "thioureide band"), ~950-1050 (C=S stretching) |

| ¹H NMR (D₂O, δ, ppm) | ~3.8-4.0 (t, 4H, -N-CH₂-), ~2.8-3.0 (t, 4H, -N(CH₃)-CH₂-), ~2.5 (s, 3H, -CH₃) |

| ¹³C NMR (D₂O, δ, ppm) | ~210 (N-CSS⁻), ~55 (-N-CH₂-), ~53 (-N(CH₃)-CH₂-), ~45 (-CH₃) |

| Mass Spectrometry (m/z) | [M-Na]⁻ at ~175.04, [M+H]⁺ for the corresponding acid at ~177.06 |

Experimental Protocols

Synthesis of this compound

This protocol is based on the general synthesis of dithiocarbamates from secondary amines and carbon disulfide.[3]

Materials:

-

1-Methylpiperazine

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Diethyl ether

Procedure:

-

Dissolve 1-methylpiperazine (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide (1 equivalent) in methanol to the cooled amine solution while stirring.

-

Continue stirring for 15-20 minutes at 0-5 °C.

-

Slowly add carbon disulfide (1 equivalent) dropwise to the reaction mixture. A precipitate is expected to form.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white to pale yellow solid under vacuum to yield this compound.

Characterization Methods

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Acquire the FT-IR spectrum of the solid product using a KBr pellet or an ATR accessory.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the C-N bond (thioureide band) and the C=S bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample of the synthesized compound in a suitable deuterated solvent, such as D₂O.

-

Record the ¹H NMR and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration, and multiplicity of the signals to confirm the structure of the piperazine ring and the presence of the methyl and carbodithioate groups.

Mass Spectrometry:

-

Obtain the mass spectrum of the compound using electrospray ionization (ESI) in both positive and negative ion modes.

-

Analyze the mass-to-charge ratio (m/z) of the molecular ions to confirm the molecular weight of the carbodithioate anion.

Potential Biological Activity and Signaling Pathways

Dithiocarbamates are known to exhibit a range of biological activities, often attributed to their ability to chelate metal ions and interact with sulfhydryl groups in proteins. Piperazine derivatives are also prevalent in many classes of therapeutic agents. The combination of these two moieties in this compound suggests potential for interesting biological effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of dithiocarbamates and piperazine-containing compounds. Dithiocarbamates can induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including the inhibition of the proteasome and the generation of reactive oxygen species (ROS).

One of the key signaling pathways implicated in cancer development and progression is the Nuclear Factor-kappa B (NF-κB) pathway . Dithiocarbamates have been shown to be potent inhibitors of NF-κB activation.

References

An In-depth Technical Guide on the Core Mechanism of Action of Sodium 4-Methylpiperazine-1-carbodithioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of sodium 4-methylpiperazine-1-carbodithioate, a dithiocarbamate compound with significant therapeutic potential. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Mechanism of Action: A Multi-faceted Approach

This compound, as a member of the dithiocarbamate class, exhibits a multi-pronged mechanism of action, primarily centered around its ability to chelate metal ions and modulate key cellular processes. Its therapeutic effects, particularly in the context of cancer, are not attributed to a single pathway but rather a synergistic interplay of several mechanisms. The core mechanisms include:

-

Metal Chelation: Dithiocarbamates are potent metal-chelating agents, with a strong affinity for transition metals such as copper and zinc.[1] This chelating property is fundamental to their biological activity.

-

Proteasome Inhibition: The formation of complexes with cellular copper is a critical step in the anticancer activity of dithiocarbamates.[2] These copper complexes can directly inhibit the proteasome, a key cellular machinery responsible for protein degradation.[2] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis (programmed cell death) in cancer cells.[2][3]

-

Enzyme Inhibition: Beyond the proteasome, this compound and its derivatives have been shown to inhibit various enzymes, including α-glucosidase, which is relevant in the context of diabetes.[4]

-

Induction of Oxidative Stress: By interfering with metal-dependent enzymes involved in redox homeostasis, such as superoxide dismutase, dithiocarbamates can induce oxidative stress within cells, contributing to their cytotoxic effects.[5]

-

Interaction with DNA: Metal complexes of dithiocarbamate derivatives have been shown to interact with DNA, potentially through intercalation or groove binding, leading to DNA damage and cell cycle arrest.[6]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of 4-methylpiperazine-1-carbodithioate derivatives from various studies. It is important to note that much of the available data is on derivatives of the parent compound, and direct quantitative data on this compound is limited.

Table 1: In Vitro Anticancer Activity of 4-Substituted-Piperazine-1-carbodithioate Derivatives

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| 8f | 2,4-diaminoquinazoline derivative | A549 (Lung) | 1.58 | [7] |

| MCF-7 (Breast) | 2.27 | [7] | ||

| HeLa (Cervical) | 2.01 | [7] | ||

| HT29 (Colorectal) | 1.93 | [7] | ||

| HCT-116 (Colorectal) | 1.76 | [7] | ||

| 8m | 2,4-diaminoquinazoline derivative | A549 (Lung) | 1.84 | [7] |

| MCF-7 (Breast) | 3.27 | [7] | ||

| HeLa (Cervical) | 2.56 | [7] | ||

| HT29 (Colorectal) | 2.11 | [7] | ||

| HCT-116 (Colorectal) | 2.33 | [7] | ||

| 8q | 2,4-diaminoquinazoline derivative | A549 (Lung) | 1.47 | [7] |

| MCF-7 (Breast) | 4.68 | [7] | ||

| HeLa (Cervical) | 2.15 | [7] | ||

| HT29 (Colorectal) | 1.98 | [7] | ||

| HCT-116 (Colorectal) | 1.89 | [7] |

Table 2: Enzyme Inhibition Data for Piperazine-1-carbodithioate Derivatives

| Compound ID | Enzyme | Inhibition Type | Ki (µM) | Reference |

| PC1 | Yeast α-glucosidase | Noncompetitive | 5.75 | [4] |

| PC2 | Yeast α-glucosidase | Noncompetitive | 12.70 | [4] |

| PC6 | Yeast α-glucosidase | Noncompetitive | 20.93 | [4] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Proteasome Inhibition-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by the copper complex of 4-methylpiperazine-1-carbodithioate, leading to proteasome inhibition and subsequent apoptosis.

Caption: Proteasome inhibition pathway of DTC-Cu complex.

Experimental Workflow for Assessing Anticancer Activity

The following diagram outlines a typical workflow for evaluating the in vitro anticancer effects of this compound.

Caption: Workflow for in vitro anticancer screening.

Detailed Experimental Protocols

Synthesis of this compound

Materials:

-

N-methylpiperazine

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve N-methylpiperazine in ethanol in a flask placed in an ice bath.

-

Slowly add an equimolar amount of carbon disulfide to the solution while stirring. The reaction is exothermic. Maintain the temperature below 10°C.

-

After the addition of CS₂ is complete, continue stirring for 1-2 hours in the ice bath.

-

Prepare a solution of sodium hydroxide in ethanol.

-

Slowly add the ethanolic NaOH solution to the reaction mixture. A precipitate of this compound will form.

-

Continue stirring for another hour at room temperature.

-

Collect the precipitate by filtration and wash it with cold ethanol and then with diethyl ether.

-

Dry the product under vacuum to obtain the final compound.

In Vitro Proteasome Activity Assay (Fluorogenic Peptide Substrate)

Materials:

-

Purified 20S or 26S proteasome

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

This compound (and copper sulfate if studying the complex)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the test compound to the wells.

-

If studying the copper complex, pre-incubate the compound with an equimolar concentration of CuSO₄ for 30 minutes.

-

Add the purified proteasome to each well and incubate for 15-30 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) kinetically over a period of 30-60 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

Materials:

-

Yeast α-glucosidase

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well plate, add the phosphate buffer.

-

Add varying concentrations of the test compound to the wells.

-

Add the α-glucosidase enzyme solution to each well and pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding the Na₂CO₃ solution to each well.

-

Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compound (this compound)

-

96-well microplate

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compound in methanol.

-

In a 96-well plate, add the DPPH solution to each well.

-

Add the different concentrations of the test compound to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion

This compound is a promising therapeutic agent with a complex and multifaceted mechanism of action. Its ability to chelate metals, inhibit the proteasome, modulate enzyme activity, and induce oxidative stress contributes to its potent biological effects, particularly its anticancer properties. Further research is warranted to fully elucidate the intricate signaling pathways involved and to translate its therapeutic potential into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to explore the full capabilities of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dithiocarbamate derivatives inhibit α-glucosidase through an apparent allosteric site on the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Sodium 4-Methylpiperazine-1-carbodithioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, synthesis, and spectroscopic characterization of sodium 4-methylpiperazine-1-carbodithioate. The information presented is compiled from available data on the target molecule and its close structural analogs, offering a comprehensive resource for researchers in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a dithiocarbamate salt. The core structure consists of a piperazine ring substituted at one nitrogen atom with a methyl group and at the other with a carbodithioate group (-CS₂⁻). The negative charge of the carbodithioate moiety is balanced by a sodium cation. Dithiocarbamates are known for their strong metal-chelating properties and diverse biological activities.

The key structural feature is the delocalization of the negative charge across the S-C-S moiety, which imparts a partial double bond character to the C-S bonds.[1] This delocalization is crucial for its coordinating ability and biological function.

Experimental Protocols

Synthesis of this compound

The synthesis of dithiocarbamates is a well-established nucleophilic addition reaction.[1] The following protocol is a standard method adapted for the synthesis of the title compound.

Workflow for the Synthesis of this compound

Caption: A general workflow for the synthesis of this compound.

Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 1-methylpiperazine (1 equivalent) in a suitable solvent like diethyl ether.

-

Base Addition: Separately, prepare a solution of sodium hydroxide (1 equivalent) in ice-cold methanol. Add the NaOH solution to the 1-methylpiperazine solution and stir for 15 minutes in an ice bath.

-

Reaction with Carbon Disulfide: While maintaining the low temperature, add carbon disulfide (1 equivalent) dropwise to the reaction mixture.

-

Reaction Progression: Stir the resulting mixture vigorously for approximately 4 hours. A white precipitate of the sodium salt will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the final product in a desiccator to yield pure this compound.

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound in D₂O are summarized below, based on data from 1-methylpiperazine and related dithiocarbamate derivatives.[3][4][5]

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 3.8 - 4.0 | Triplet | -N-CH₂- (adjacent to -CS₂⁻) |

| ¹H | ~ 2.5 - 2.7 | Triplet | -N-CH₂- (adjacent to -NCH₃) |

| ¹H | ~ 2.3 | Singlet | -CH₃ |

| ¹³C | ~ 210 | Singlet | -CS₂⁻ (dithiocarbamate carbon) |

| ¹³C | ~ 55 | Singlet | -N-CH₂- (piperazine carbons) |

| ¹³C | ~ 46 | Singlet | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of dithiocarbamates provides key information about the bonding within the molecule. The characteristic vibrational frequencies are presented in Table 2, with expected values derived from analogous compounds.[1][6]

Table 2: Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Significance |

| ~ 1450 - 1500 | ν(C-N) | The "thioureide" band, indicating partial double bond character. |

| ~ 950 - 1050 | ν(C=S) | Stretching vibration of the carbon-sulfur double bond. |

| ~ 1100 - 1150 | ν(C-S) | Stretching vibration of the carbon-sulfur single bond. |

Mass Spectrometry (MS)

While mass spectrometry of the sodium salt itself is less common, analysis of ester derivatives of 4-methylpiperazine-1-carbodithioic acid provides insight into the fragmentation pattern. The molecular ion peak would correspond to the anionic component, C₆H₁₁N₂S₂⁻.

Table 3: Predicted Mass Spectrometry Data

| m/z | Fragment |

| 175.04 | [M]⁻ (C₆H₁₁N₂S₂⁻) |

| 100.10 | [M - CS₂]⁻ (C₅H₁₂N₂) |

| 76.04 | [CS₂]⁻ |

Crystallographic Data (from Analog Sodium Morpholine-4-carbodithioate)

The crystallographic data for the closely related sodium morpholine-4-carbodithioate provides a reliable model for the expected bond lengths and angles in the dithiocarbamate moiety of the title compound.[1]

Table 4: Key Crystallographic Parameters from a Structural Analog

| Parameter | Value (for Sodium Morpholine-4-carbodithioate) |

| C-S Bond Lengths | 1.7151 Å and 1.7390 Å |

| S-C-S Bond Angle | 120.40° |

| S-Na Bond Distance | 3.0291 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Potential Applications and Biological Activity

Derivatives of 4-methylpiperazine-1-carbodithioate have shown promising biological activity, particularly as antifungal and anticancer agents.[7][8][9] The dithiocarbamate moiety is a key pharmacophore that can chelate metal ions essential for enzymatic activity in pathogens or cancer cells.

Proposed Antifungal Screening Workflow

The following diagram outlines a typical experimental workflow for evaluating the antifungal activity of a new compound like this compound.

Workflow for Antifungal Activity Screening

Caption: A standard workflow for the evaluation of antifungal properties of a test compound.

This workflow progresses from a qualitative primary screen to quantitative determination of potency and initial mechanistic studies. The potential antifungal activity of dithiocarbamates is often linked to the inhibition of metalloenzymes, such as lanosterol 14α-demethylase in fungi, or disruption of cellular redox balance.[8]

Conclusion

This compound is a structurally interesting molecule with significant potential for applications in medicinal chemistry and materials science. While direct and comprehensive experimental data for this specific salt is sparse, a robust understanding of its molecular structure and properties can be confidently inferred from the extensive research on its close chemical analogs. This guide provides a foundational understanding for researchers looking to synthesize, characterize, and explore the applications of this and related dithiocarbamate compounds.

References

- 1. d-nb.info [d-nb.info]

- 2. 2-(5-Fluoro-2,3-dioxoindolin-1-yl)ethyl 4-methylpiperazine-1-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methylpiperazine(109-01-3) 1H NMR [m.chemicalbook.com]

- 5. 1-Methylpiperazine(109-01-3) 13C NMR spectrum [chemicalbook.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New potent antifungal triazole alcohols containing N-benzylpiperazine carbodithioate moiety: Synthesis, in vitro evaluation and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Sodium 4-Methylpiperazine-1-carbodithioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-methylpiperazine-1-carbodithioate is a dithiocarbamate salt that holds potential in various chemical and pharmaceutical applications, primarily owing to its properties as a chelating agent and a synthetic intermediate. An understanding of its solubility and stability is paramount for its effective utilization in research and development, particularly in drug development where these parameters directly impact formulation, storage, and biological activity.

This technical guide provides a comprehensive overview of the known characteristics of this compound and related dithiocarbamate compounds. Due to the limited availability of specific quantitative data for this particular salt in published literature, this document emphasizes the experimental protocols necessary for its thorough characterization. The methodologies outlined herein are based on established principles for the analysis of dithiocarbamates and are designed to enable researchers to generate precise solubility and stability profiles.

Physicochemical Properties

Molecular Formula: C₆H₁₁N₂NaS₂

Molecular Weight: 198.28 g/mol

Appearance: White to off-white crystalline solid (typical for sodium dithiocarbamate salts)

Solubility Profile: Data and Experimental Protocol

A comprehensive understanding of the solubility of this compound in various solvents is crucial for its application in synthesis, formulation, and analytical testing. The following tables provide a template for the presentation of experimentally determined solubility data.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility ( g/100 mL) |

| Water | [Insert Experimental Data] |

| Ethanol | [Insert Experimental Data] |

| Methanol | [Insert Experimental Data] |

| Acetone | [Insert Experimental Data] |

| Dichloromethane | [Insert Experimental Data] |

| Acetonitrile | [Insert Experimental Data] |

Table 2: Temperature Dependence of Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 10 | [Insert Experimental Data] |

| 25 | [Insert Experimental Data] |

| 40 | [Insert Experimental Data] |

| 60 | [Insert Experimental Data] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

3.2.1 Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique

-

Volumetric flasks and pipettes

3.2.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To remove any suspended solid particles, centrifuge the aliquot at a high speed.

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the samples.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / 100

-

3.2.3 Experimental Workflow for Solubility Determination

Workflow for Shake-Flask Solubility Determination

Stability Profile: Data and Experimental Protocols

Dithiocarbamates are known to be susceptible to degradation under various environmental conditions. A thorough stability assessment is critical to define appropriate storage conditions and predict the shelf-life of this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways. These studies also help in developing and validating stability-indicating analytical methods.

Table 3: Summary of Forced Degradation Studies on this compound

| Stress Condition | Reagent/Condition | Duration | Observations (e.g., % Degradation, No. of Degradants) |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | [Insert Experimental Data] |

| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours | [Insert Experimental Data] |

| Oxidation | 3% H₂O₂ | 24, 48, 72 hours | [Insert Experimental Data] |

| Thermal Degradation | 60°C | 1, 3, 7 days | [Insert Experimental Data] |

| Photostability | ICH Q1B conditions | As per guideline | [Insert Experimental Data] |

Experimental Protocol for Forced Degradation Studies

4.2.1 General Procedure

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or a water/organic co-solvent mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Store at a specified temperature (e.g., room temperature or elevated).

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Store at a specified temperature.

-

Oxidation: Add an equal volume of 6% H₂O₂ to the sample solution to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.

-

Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.

-

Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Withdraw aliquots at predetermined time intervals.

-

Sample Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.

-

Analysis: Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. Peak purity analysis of the parent peak is recommended.

4.2.2 Experimental Workflow for Forced Degradation Studies

Sodium 4-Methylpiperazine-1-carbodithioate: A Technical Review of its Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-methylpiperazine-1-carbodithioate is a water-soluble dithiocarbamate compound that has garnered significant interest in medicinal and coordination chemistry. Dithiocarbamates are a class of organosulfur compounds characterized by the −NCSS− functional group, which are well-known for their strong metal-chelating properties and diverse biological activities. The incorporation of a piperazine ring, a privileged scaffold in drug discovery, often enhances the pharmacological profile of molecules, improving their pharmacokinetic properties and biological interactions.[1]

This technical guide provides a comprehensive review of the available literature on this compound and its derivatives. It covers the synthesis, physicochemical properties, and detailed biological activities, including anticancer, urease inhibitory, and α-glucosidase inhibitory effects. Special emphasis is placed on quantitative data, detailed experimental protocols, and the visualization of key processes and mechanisms to provide a thorough resource for researchers in the field.

Synthesis and Physicochemical Properties

The synthesis of sodium dithiocarbamates is a well-established process involving the nucleophilic addition of a secondary amine to carbon disulfide in the presence of a strong base.[2] This reaction is typically exothermic and conducted at low temperatures to ensure stability and high yield.[2]

Physicochemical Data

While comprehensive experimental data for the title compound is limited, information from chemical suppliers and related compounds provides key insights into its properties. The precursor, 1-methylpiperazine, is a colorless liquid at room temperature with good solubility in water and organic solvents.[3] The final sodium salt is expected to be a water-soluble solid.[4]

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 1-Methylpiperazine (Precursor) |

| CAS Number | 5712-49-2[4] | 109-01-3 |

| Molecular Formula | C₆H₁₁N₂NaS₂[4] | C₅H₁₂N₂ |

| Molecular Weight | 198.28 g/mol [4] | 100.16 g/mol |

| Appearance | White to off-white solid (Expected) | Colorless liquid[3] |

| Melting Point | Not available | -6 °C |

| Boiling Point | Not available | 138 °C |

| Solubility | Water-soluble[4] | Soluble in water and organic solvents[3] |

| Computed Properties | H-Bond Acceptors: 3, Heavy Atom Count: 11[4] |

Experimental Protocol: Synthesis

The following protocol is adapted from the synthesis of the structurally analogous compound, sodium morpholine-4-carbodithioate.[2]

Objective: To synthesize this compound.

Materials:

-

1-Methylpiperazine (1.0 eq)

-

Carbon Disulfide (CS₂) (1.0 eq)

-

Sodium Hydroxide (NaOH) (1.0 eq)

-

Methanol (ice-cold)

-

Diethyl Ether

Procedure:

-

Dissolve 1-methylpiperazine (1.0 eq) in diethyl ether and stir for 10 minutes in an ice bath.

-

Separately, prepare an ice-cold solution of sodium hydroxide (1.0 eq) in methanol.

-

Add the methanolic NaOH solution to the 1-methylpiperazine solution and continue stirring at ice-cold temperature for 15 minutes.

-

Slowly add carbon disulfide (1.0 eq) dropwise to the reaction mixture.

-

Stir the mixture for 4 hours, maintaining the ice-cold temperature. A white precipitate is expected to form.

-

Collect the precipitate by filtration.

-

Wash the collected solid with diethyl ether to remove unreacted starting materials.

-

Dry the final product, this compound, in a desiccator.

Characterization:

-

¹H NMR & ¹³C NMR: To confirm the structure and purity of the compound. For a related potassium salt, characteristic piperazine ring proton signals appear around δ 3.60-4.40 ppm.[5] The >C=S carbon signal is expected in the ¹³C NMR spectrum around δ 209 ppm.[2][5]

-

FTIR Spectroscopy: To identify characteristic functional group vibrations, such as C-N (approx. 1414 cm⁻¹) and C=S (approx. 1108 cm⁻¹).[2]

-

Mass Spectrometry: To confirm the molecular weight of the anion.

Biological Activity

Derivatives of 4-methylpiperazine-1-carbodithioate have demonstrated significant potential in several therapeutic areas, most notably as anticancer agents and enzyme inhibitors.

Anticancer and Antiproliferative Activity

A substantial body of research highlights the potent anticancer activity of piperazine-dithiocarbamate derivatives against a wide range of human cancer cell lines.

Table 2: In Vitro Anticancer Activity (IC₅₀/GI₅₀ in µM) of Piperazine-Dithiocarbamate Derivatives

| Compound Type | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Reference |

| Dehydroabietyl Piperazine Dithiocarbamate Ru(II) Complex (6a) | MGC-803 | Gastric Cancer | 1.0 ± 0.2 | [6] |

| T-24 | Bladder Cancer | 1.1 ± 0.1 | [6] | |

| HepG2 | Liver Cancer | 2.1 ± 0.2 | [6] | |

| A549 | Lung Cancer | 4.2 ± 0.7 | [6] | |

| MCF-7 | Breast Cancer | 2.1 ± 0.4 | [6] | |

| Dehydroabietyl Piperazine Dithiocarbamate Ru(II) Complex (6c) | MGC-803 | Gastric Cancer | 1.1 ± 0.2 | [6] |

| T-24 | Bladder Cancer | 1.1 ± 0.1 | [6] | |

| HepG2 | Liver Cancer | 1.9 ± 0.1 | [6] | |

| A549 | Lung Cancer | 3.8 ± 0.5 | [6] | |

| MCF-7 | Breast Cancer | 1.9 ± 0.1 | [6] | |

| Methanesulfonyl-Piperazine-Dithiocarbamate (5b) | A-549 | Lung Cancer | 25.11% viability | [7] |

| Methanesulfonyl-Piperazine-Dithiocarbamate (5i) | A-549 | Lung Cancer | 25.31% viability | [7] |

| Benzothiazole-Piperazine-Dithiocarbamate (3f) | LOX IMVI | Melanoma | Significant | [8] |

Note: Data is for structurally related derivatives, not the sodium salt itself, as specific data for the title compound was not available in the reviewed literature.

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO, water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (for MTT assay, e.g., acidified isopropanol)

-

96-well microplate, multichannel pipette, microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound. Remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include wells for vehicle control (solvent only) and untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

Addition of Reagent:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

-

-

Measurement:

-

For MTT: After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

For MTS: No solubilization step is needed.

-

-

Read the absorbance on a microplate reader at the appropriate wavelength (approx. 570 nm for MTT; 490 nm for MTS).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Therefore, urease inhibitors are of great interest for treating infections. Piperazine-based carbodithioates have shown promising urease inhibitory activity.

Table 3: Urease Inhibitory Activity of Piperazine-Carbodithioate Derivatives

| Compound Series | Most Potent Compound | IC₅₀ (µM) vs. Jack Bean Urease | Standard (Thiourea) IC₅₀ (µM) |

| Pyridylpiperazine-based carbodithioates (5a-5n) | 5j (o-tolyl moiety) | 5.16 ± 2.68 | 23 ± 0.03 |

| Pyridylpiperazine-based carbodithioates (7a-7n) | 7i (4-nitrophenyl) | 10.51 ± 0.34 | 23 ± 0.03 |

Objective: To measure the inhibitory effect of a compound on urease activity by quantifying ammonia production.

Materials:

-

Jack Bean Urease (or H. pylori urease)

-

Urea solution (e.g., 500 mM)

-

Phosphate buffer (e.g., 50 mM, pH 6.8-7.0)

-

Test inhibitor and standard inhibitor (e.g., Thiourea)

-

Phenol Red indicator (optional, for some methods)

-

Reagent A (Phenol-nitroprusside solution)

-

Reagent B (Alkaline hypochlorite solution)

-

96-well microplate, microplate reader

Procedure:

-

Pre-incubation: In a 96-well plate, add 25 µL of the test inhibitor solution (at various concentrations) to 25 µL of the urease enzyme solution. Incubate for a set time (e.g., 4 hours at room temperature or 30 min at 37°C).[8]

-

Reaction Initiation: Add 200 µL of a buffered urea solution to each well to start the reaction.[8]

-

Reaction Termination & Detection:

-

After a defined incubation period (e.g., 10-30 minutes), the reaction is stopped, and ammonia is detected.

-

Add 100 µL of Reagent A to each well, followed by 50 µL of Reagent B. The addition of Reagent A typically terminates the urease reaction.[9]

-

-

Incubation for Color Development: Incubate the plate for 30 minutes in the dark to allow for the formation of the colored indophenol blue complex.

-

Measurement: Read the absorbance at approximately 670 nm.[9]

-

Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100. Determine the IC₅₀ value from the dose-response curve.

α-Glucosidase Inhibition

α-Glucosidase is an enzyme involved in carbohydrate digestion. Its inhibition can help manage postprandial hyperglycemia, a key aspect of type 2 diabetes management. Dithiocarbamate derivatives have been identified as potent inhibitors of this enzyme.

Table 4: α-Glucosidase Inhibitory Activity of Piperazine-Carbodithioate Derivatives

| Compound Series | Most Potent Compound | Kᵢ (µM) vs. Yeast α-Glucosidase | Inhibition Type |

| 4-(dimethylaminoalkyl)piperazine-1-carbodithioate | PC1 (4-chlorophenyl) | 5.75 | Noncompetitive |

| PC2 (2,4-dichlorophenyl) | 12.70 | Noncompetitive |

Objective: To determine the inhibitory effect of a compound on α-glucosidase activity.

Materials:

-

Yeast α-glucosidase (EC 3.2.1.20)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Test inhibitor and standard inhibitor (e.g., Acarbose)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 1 M) to stop the reaction

-

96-well microplate, microplate reader

Procedure:

-

Pre-incubation: In a 96-well plate, mix 50 µL of the test inhibitor solution with 100 µL of the α-glucosidase enzyme solution (e.g., 1 U/mL in buffer). Incubate at 37°C for 10 minutes.[10]

-

Reaction Initiation: Add 50 µL of the pNPG substrate solution (e.g., 3 mM in buffer) to each well to start the reaction.[10]

-

Reaction Incubation: Incubate the plate at 37°C for another 10-30 minutes. The enzyme will hydrolyze pNPG to p-nitrophenol, which is yellow.

-

Reaction Termination: Add 100 µL of Na₂CO₃ solution to stop the reaction.[10] This also enhances the yellow color of the p-nitrophenol product.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. Kinetic studies (e.g., Lineweaver-Burk plots) can be performed by varying substrate concentrations to determine the type of inhibition (competitive, noncompetitive, etc.).

Mechanisms of Action

The biological effects of piperazine-dithiocarbamates stem from their ability to interact with multiple cellular targets and pathways.

Anticancer Mechanisms

The anticancer activity of these compounds is often multifactorial, involving the induction of cell cycle arrest and apoptosis, and potentially the inhibition of pro-survival signaling pathways.

-

Induction of DNA Damage and Cell Cycle Arrest: Studies on related dithiocarbamate metal complexes have shown they can induce DNA damage, evidenced by the upregulation of phosphorylated H2AX (p-H2AX), a sensitive DNA damage marker.[6] This damage can trigger cell cycle checkpoints, leading to arrest. Piperazine derivatives have been shown to cause cell cycle arrest in either the G1 or G2/M phase.[6] G1 arrest is often associated with the upregulation of inhibitors like p27 and downregulation of progression factors like Cyclin E.[6]

-

Induction of Apoptosis: The DNA damage and cell cycle arrest ultimately converge on the activation of apoptosis (programmed cell death). This is characterized by changes in the expression of key regulatory proteins, such as the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the activation of executioner caspases like caspase-9, culminating in cell death.[6]

-

Inhibition of NF-κB Signaling: Dithiocarbamates are well-known inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cancer cell survival by promoting the expression of anti-apoptotic genes. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. Upon receiving a pro-inflammatory signal (like TNF-α), the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate gene transcription. Dithiocarbamates can interfere with this process, preventing NF-κB activation and thereby sensitizing cancer cells to apoptosis.[1]

Enzyme Inhibition Mechanism

Kinetic studies on piperazine-dithiocarbamate derivatives reveal they often act as noncompetitive inhibitors of α-glucosidase. This means they do not bind to the enzyme's active site where the substrate binds, but rather to an allosteric site elsewhere on the enzyme. Binding at this allosteric site induces a conformational change in the enzyme, which alters the active site's shape or accessibility, thereby reducing its catalytic efficiency without competing with the substrate. This mode of inhibition can be advantageous as its effectiveness is not overcome by high substrate concentrations.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant, well-documented biological activities. Their straightforward synthesis and potent effects as anticancer agents and inhibitors of key metabolic enzymes like urease and α-glucosidase make them attractive candidates for further drug development. The mechanisms of action, involving the induction of DNA damage, cell cycle arrest, apoptosis, and inhibition of critical survival pathways like NF-κB, provide a solid foundation for rational drug design. This technical guide consolidates the current knowledge, offering researchers the necessary data and protocols to advance the exploration of these promising therapeutic agents.

References

- 1. CAS#:5711-04-6 | sodium,4-propylpiperazine-1-carbodithioate | Chemsrc [chemsrc.com]

- 2. 5712-49-2(this compound) | Kuujia.com [kuujia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis and Pharmacological Evaluation of Three Novel Dehydroabietyl Piperazine Dithiocarbamate Ruthenium (II) Polypyridyl Complexes as Potential Antitumor Agents: DNA Damage, Cell Cycle Arrest and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CAS#:5715-80-0 | sodium,4-phenylpiperazine-1-carbodithioate | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium 4-methylpiperazine-1-carbodithioate (CAS 5712-49-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-methylpiperazine-1-carbodithioate, identified by CAS number 5712-49-2, is a water-soluble dithiocarbamate compound. Dithiocarbamates are a versatile class of organosulfur compounds known for their strong metal-chelating properties and diverse biological activities. This guide provides a comprehensive overview of the known properties, potential uses, and synthetic approaches for this compound, with a focus on its relevance to research and drug development. While specific data for CAS 5712-49-2 is limited in publicly available literature, this guide extrapolates information from closely related piperazine-carbodithioate derivatives and the broader class of dithiocarbamates to provide a thorough technical overview.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. It is a water-soluble compound, a characteristic enhanced by the methylpiperazine moiety, making it suitable for aqueous-phase reactions[1]. The carbodithioate group imparts strong chelating properties, allowing for the formation of stable complexes with various transition metals[1].

| Property | Value | Reference |

| CAS Number | 5712-49-2 | N/A |

| Molecular Formula | C₆H₁₁N₂NaS₂ | [1] |

| Molecular Weight | 198.28 g/mol | [1] |

| IUPAC Name | sodium;4-methylpiperazine-1-carbodithioate | N/A |

| Synonyms | 1-Piperazinecarbodithioic acid, 4-methyl-, sodium salt (1:1) | [1] |

| Appearance | Not specified (likely a solid) | N/A |

| Solubility | Water-soluble | [1] |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

Synthesis

General Experimental Protocol for Synthesis of Sodium N,N-Disubstituted Dithiocarbamates

Materials:

-

1-Methylpiperazine

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

A suitable solvent (e.g., water, ethanol, or a mixture)

-

Ice bath

Procedure:

-

Preparation of the Amine Solution: Dissolve 1-methylpiperazine in the chosen solvent in a flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Addition of Base: Slowly add a solution of sodium hydroxide to the cooled amine solution while stirring.

-

Addition of Carbon Disulfide: While maintaining the low temperature, add carbon disulfide dropwise to the reaction mixture. The reaction is exothermic, so slow addition is crucial to control the temperature.

-

Reaction: Continue stirring the mixture in the ice bath for a specified period (typically 1-3 hours) to ensure the reaction goes to completion.

-

Isolation of the Product: The sodium dithiocarbamate salt may precipitate out of the solution, or the solvent may need to be removed under reduced pressure. The resulting solid can be collected by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove any unreacted starting materials, and then dried under vacuum.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for CAS 5712-49-2 are not widely published. However, based on the analysis of related compounds, the following characteristic signals can be anticipated:

-

¹H NMR: Signals corresponding to the methyl group protons (singlet, ~2.2-2.5 ppm) and the non-equivalent methylene protons of the piperazine ring (multiplets, ~2.5-4.0 ppm).

-

¹³C NMR: Resonances for the methyl carbon (~45-50 ppm), the piperazine ring carbons (~50-60 ppm), and a characteristic downfield signal for the carbodithioate carbon (>200 ppm).

-

IR Spectroscopy: Characteristic stretching vibrations for C-N bonds (~1450-1490 cm⁻¹), and the C=S bond of the dithiocarbamate group (~950-1050 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak of the corresponding free acid or fragments related to the 4-methylpiperazine-1-carbodithioate anion.

Uses and Applications in Research and Drug Development

This compound serves as a versatile building block and ligand in several areas of chemical research and development.

Coordination Chemistry

The dithiocarbamate functional group is an excellent chelating agent for a wide range of metal ions. This property makes this compound a valuable ligand in coordination chemistry for the synthesis of novel metal complexes[1]. These complexes have potential applications in catalysis, materials science, and as therapeutic or diagnostic agents.

Organic Synthesis

This compound can be used as a precursor in the synthesis of more complex organic molecules. The dithiocarbamate group can be further functionalized or used to introduce the 4-methylpiperazine moiety into other molecular scaffolds.

Potential in Drug Discovery

The piperazine ring is a common scaffold in many approved drugs, and dithiocarbamates have a well-documented history of diverse biological activities. While direct biological data for this compound is scarce, research on structurally similar compounds suggests several potential therapeutic applications.

Biological Activity and Potential Mechanisms of Action

Studies on various piperazine-1-carbodithioate derivatives have revealed a range of biological activities, suggesting potential avenues of investigation for this compound.

Anticancer Activity

Several studies have reported the antiproliferative activity of piperazine-1-carbodithioate derivatives against various human cancer cell lines, including lung, breast, and colorectal cancer[2]. The proposed mechanisms of action for dithiocarbamates as anticancer agents are often multifactorial and can involve:

-

Enzyme Inhibition: Inhibition of enzymes crucial for cancer cell survival and proliferation.

-

Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that can lead to apoptosis.

-

Metal Chelation: Disruption of metal homeostasis within cancer cells.

Antimicrobial and Antifungal Activity

Dithiocarbamates have been investigated for their efficacy against a range of microbial and fungal pathogens. The mechanism of action is often attributed to their ability to chelate essential metal ions required for microbial growth or to interfere with key enzymatic processes.

Enzyme Inhibition

Derivatives of piperazine-1-carbodithioate have been shown to inhibit specific enzymes. For instance, certain derivatives have demonstrated potent urease inhibitory activity, which is relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori[3].

Conclusion and Future Directions

This compound (CAS 5712-49-2) is a chemical entity with significant potential, primarily due to its dithiocarbamate functionality and the presence of the pharmacologically relevant piperazine scaffold. While this guide provides a comprehensive overview based on available data and knowledge of related compounds, there is a clear need for further research to fully elucidate its specific properties and biological activities.

Future studies should focus on:

-

Developing and publishing a detailed and optimized synthesis protocol.

-

Comprehensive characterization using modern analytical techniques to provide a complete set of physical and spectroscopic data.

-

In-depth biological evaluation, including screening for anticancer, antimicrobial, and enzyme inhibitory activities, to identify specific therapeutic targets.

-

Mechanistic studies to understand its mode of action at a molecular level.

Such research will be invaluable for unlocking the full potential of this compound in drug discovery and other scientific applications.

References

- 1. Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation [frontiersin.org]

Spectroscopic Analysis of Dithiocarbamate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiocarbamates are a versatile class of organosulfur compounds characterized by the presence of a dithiocarbamate functional group (-SCSNR₂). Their unique metal-chelating properties and diverse biological activities have positioned them as significant molecules in fields ranging from agriculture to medicine.[1][2] In drug development, dithiocarbamate derivatives are being explored for a wide array of therapeutic applications, including anticancer, neuroprotective, and antimicrobial agents.[3][4] The therapeutic potential of these compounds is often linked to their ability to modulate key cellular signaling pathways.

A thorough understanding of the structural and electronic properties of dithiocarbamate compounds is paramount for elucidating their mechanism of action and for the rational design of new drug candidates. Spectroscopic techniques, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for the characterization of these molecules. This technical guide provides an in-depth overview of the spectroscopic analysis of dithiocarbamate compounds, including key data, experimental protocols, and a focus on their interaction with biologically relevant signaling pathways.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the key functional groups within a dithiocarbamate molecule and for determining the coordination mode of the dithiocarbamate ligand to a metal center. The most diagnostic IR absorption bands for dithiocarbamates are the ν(C-N) (thioureide) and ν(C-S) stretching vibrations.

The position of the ν(C-N) stretching vibration , typically found in the 1450-1550 cm⁻¹ region, provides insight into the electronic structure of the dithiocarbamate moiety.[5] A higher wavenumber for this band indicates a greater double bond character of the C-N bond, which is influenced by the nature of the substituents on the nitrogen atom and coordination to a metal ion.

The ν(C-S) stretching vibration appears in the 950-1050 cm⁻¹ region.[5] The presence of a single, sharp band in this region is indicative of a bidentate coordination of the dithiocarbamate ligand, where both sulfur atoms are bonded to the metal center. In contrast, a splitting of this band suggests a monodentate coordination.

Table 1: Key IR Absorption Bands for Selected Dithiocarbamate Compounds (cm⁻¹)

| Compound/Complex | ν(C-N) | ν(C-S) | Reference(s) |

| Sodium Diethyldithiocarbamate | ~1480 | ~995 | [5] |

| Ni(II) Diethyldithiocarbamate | ~1518 | ~997 | [6] |

| Cu(II) Diethyldithiocarbamate | ~1508 | ~995 | [5] |

| Zn(II) Diethyldithiocarbamate | ~1505 | ~995 | [5] |

| Sodium Pyrrolidinedithiocarbamate | ~1470 | ~970 | N/A |

| [AuBr₂(DMDT)] | N/A | N/A | [7] |

| [Au(ESDT)]₂ | N/A | N/A | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and environment of the atoms within a dithiocarbamate compound. Both ¹H and ¹³C NMR are routinely used for characterization.

In ¹H NMR spectroscopy , the chemical shifts of the protons on the alkyl or aryl groups attached to the nitrogen atom are of primary interest. The integration of the signals provides quantitative information about the number of protons, confirming the stoichiometry of the ligand.

¹³C NMR spectroscopy is particularly useful for identifying the carbon atom of the NCS₂ group. This carbon is typically deshielded and appears at a characteristic chemical shift in the range of 190-215 ppm.[8] The chemical shift of this carbon is sensitive to the electronic environment and can be influenced by the substituents on the nitrogen and coordination to a metal.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected Dithiocarbamate Compounds

| Compound | Solvent | ¹H NMR Signals | ¹³C NMR (NCS₂) | Reference(s) |

| Tetrahydrofuran-2-yl diethylcarbamodithioate | CDCl₃ | 6.36 (dd), 3.90-4.03 (m), 3.65 (m), 2.42 (m), 2.21 (m), 1.96 (m), 1.23 (t) | 194.0 | [9] |

| [Ni(κ²-Et₂DT)₂] | CDCl₃ | 1.17–1.24 (t), 3.81–3.85 (q) | N/A | N/A |

| [Pd(κ²-Et₂DT)₂] | CDCl₃ | 1.17–1.24 (t), 3.81–3.85 (q) | N/A | N/A |

| [Pt(κ²-Et₂DT)₂] | CDCl₃ | 1.17–1.24 (t), 3.81–3.85 (q) | N/A | N/A |

Experimental Protocols

General Synthesis of Sodium Dithiocarbamates

A general and widely used method for the synthesis of sodium dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base, typically sodium hydroxide.[9][10]

Materials:

-

Amine (e.g., diethylamine, pyrrolidine)

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Ethanol or other suitable solvent

-

Ice bath

Procedure:

-

Dissolve the amine in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of sodium hydroxide solution to the cooled amine solution with constant stirring.

-

To this mixture, add an equimolar amount of carbon disulfide dropwise while maintaining the low temperature and continuous stirring.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period (e.g., 2-4 hours).

-

The resulting precipitate of the sodium dithiocarbamate is then collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

General Synthesis of Metal-Dithiocarbamate Complexes

Metal-dithiocarbamate complexes are typically synthesized by the reaction of the corresponding sodium dithiocarbamate salt with a metal salt in a suitable solvent.[10][11]

Materials:

-

Sodium dithiocarbamate salt

-

Metal salt (e.g., NiCl₂, CuCl₂, ZnCl₂)

-

Ethanol or other suitable solvent

Procedure:

-

Dissolve the sodium dithiocarbamate salt in the chosen solvent.

-

In a separate flask, dissolve the metal salt in the same solvent.

-

Slowly add the metal salt solution to the dithiocarbamate solution with constant stirring at room temperature or under reflux, depending on the specific complex.

-

The reaction mixture is stirred for a defined period, during which the metal-dithiocarbamate complex precipitates out of the solution.

-

The precipitate is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried.

FT-IR Spectroscopic Analysis

Sample Preparation:

-

Solid Samples: The most common method for solid samples is the KBr pellet technique. A small amount of the dried dithiocarbamate sample is ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Solution Samples: For solution-state analysis, the dithiocarbamate compound is dissolved in a suitable transparent solvent (e.g., chloroform), and the spectrum is recorded using a liquid cell.[12]

Data Acquisition:

-

The FT-IR spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).[5]

-

A background spectrum of the pure KBr pellet or the solvent is recorded and subtracted from the sample spectrum to obtain the final spectrum of the compound.

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve a small amount of the dithiocarbamate compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

-

Acquire the ¹H NMR spectrum, setting the appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final NMR spectra.

Signaling Pathways and Logical Relationships

Dithiocarbamate compounds exert their biological effects by modulating various cellular signaling pathways. Two of the most well-documented pathways are the Nuclear Factor-kappa B (NF-κB) signaling pathway and the Ubiquitin-Proteasome System (UPS).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival.[13] Its constitutive activation is implicated in the pathogenesis of several diseases, including cancer and inflammatory disorders. Dithiocarbamates, such as pyrrolidine dithiocarbamate (PDTC), are known inhibitors of NF-κB activation.[14][15] They can prevent the degradation of the inhibitory protein IκB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate the transcription of pro-inflammatory and anti-apoptotic genes.

Caption: Dithiocarbamate inhibition of the NF-κB signaling pathway.

Inhibition of the Ubiquitin-Proteasome System

The ubiquitin-proteasome system is the primary pathway for targeted protein degradation in eukaryotic cells, playing a critical role in cell cycle regulation, apoptosis, and signal transduction.[16] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells. Dithiocarbamate-metal complexes, particularly those with copper and gold, have been shown to be potent proteasome inhibitors.[17][18]

References

- 1. uokerbala.edu.iq [uokerbala.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative study on the IR spectra of some transition metal dithiocarbamates – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of tumor proteasome activity by gold-dithiocarbamato complexes via both redox-dependent and -independent processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. sysrevpharm.org [sysrevpharm.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Tumor Proteasome Activity by Gold Dithiocarbamato Complexes via both Redox-Dependent and –Independent Processes - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Piperazine-Based Dithiocarbamates

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of piperazine-based dithiocarbamates. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanisms of action, and therapeutic potential of this important class of compounds.

Introduction: A Synthesis of Two Pharmacophores

Piperazine-based dithiocarbamates represent a compelling class of molecules at the intersection of two historically significant pharmacophores. The piperazine ring, a privileged structure in medicinal chemistry, has been a cornerstone of drug design for decades, while the dithiocarbamate moiety has a long-standing history in agriculture and medicine, primarily owing to its metal-chelating properties.[1][2] The strategic combination of these two entities has given rise to a new generation of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[3][4]

Historical Perspective: Parallel Paths to a Powerful Hybrid

The history of piperazine-based dithiocarbamates is not one of a single, seminal discovery, but rather the convergence of two independent streams of chemical and pharmacological research.

The Rise of Piperazine as an Anthelmintic: